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Introduction

In vivo base editing represents a significant advancement in gene therapy, offering the potential
to correct pathogenic point mutations directly within an organism. A critical component of
successful in vivo base editing is the safe and efficient delivery of the base editor machinery,
typically composed of a Cas9 nickase fused to a deaminase and a guide RNA, to the target
cells. This technical guide delves into the role of FTT5, a novel lipid-like nanomaterial, in
facilitating the in vivo delivery of base editing components. FTT5 is a key ingredient in the
formulation of functionalized lipid-like nanoparticles (LLNs), which have demonstrated high
efficacy in delivering large mRNA molecules for therapeutic applications, including base editing.

[1][2]

This document provides a comprehensive overview of FTT5, including its chemical properties,
the formulation of FTT5-LLNs, and its application in in vivo base editing, with a focus on the
experimental methodologies and quantitative data from preclinical studies.

FTT5: A Functionalized Lipid-Like Material

FTT5 is a synthetically engineered lipid-like molecule designed for the formulation of
biodegradable LLNs.[1][2] It belongs to a series of functionalized TT derivatives (FTT) that
share a common core structure with TT3, a previously reported lipid-like material.[1] The
unique chemical structure of FTT5, featuring branched ester chains, contributes to its favorable
biodegradability and high efficiency in delivering mRNA to the liver and spleen in vivo.[1]
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Physicochemical Properties of FTT5-LLNs

FTT5 is formulated into LLNs along with other components, including DOPE (1,2-dioleoyl-sn-
glycero-3-phosphoethanolamine), cholesterol, and DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-
3-methoxypolyethylene glycol-2000).[1] These nanoparticles exhibit physicochemical properties
suitable for systemic administration and cellular uptake.

Property Value Reference
Molar Ratio
(FTT5:DOPE:Cholesterol:DMG  20:30:40:0.75 [1]
-PEG2000)
Size Distribution (by DLS) ~80-100 nm [2]
MRNA Encapsulation

. >95% [2]
Efficiency
Zeta Potential ~0 mV [2]

Mechanism of FTT5-LLN Mediated Delivery and
Base Editing

The delivery of base editor mMRNA and single guide RNA (sgRNA) to target cells via FTT5-LLNs
involves a multi-step process, from cellular uptake to the final enzymatic activity on the
genomic DNA.

Cellular Uptake and Endosomal Escape

FTT5-LLNs are internalized by cells through endocytosis.[1] Once inside the endosome, the
acidic environment is thought to protonate the ionizable lipids within the LLN, leading to a
disruption of the endosomal membrane. This process facilitates the release of the
encapsulated mMRNA and sgRNA into the cytoplasm, a crucial step known as endosomal
escape.[1][3] Evidence suggests that FTT5-LLNs effectively mediate the rupture of endosomal
membranes, allowing their cargo to access the cellular machinery for translation.[2]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442477/
https://www.researchgate.net/publication/343799401_Functionalized_lipid-like_nanoparticles_for_in_vivo_mRNA_delivery_and_base_editing
https://www.researchgate.net/publication/343799401_Functionalized_lipid-like_nanoparticles_for_in_vivo_mRNA_delivery_and_base_editing
https://www.researchgate.net/publication/343799401_Functionalized_lipid-like_nanoparticles_for_in_vivo_mRNA_delivery_and_base_editing
https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7442477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11648457/
https://www.benchchem.com/product/b15073588?utm_src=pdf-body
https://www.researchgate.net/publication/343799401_Functionalized_lipid-like_nanoparticles_for_in_vivo_mRNA_delivery_and_base_editing
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Cytoplasm Nucleus
eeeeeeeee
Nuctear Import & Taget Recognit Base Ediing
CTorA>G

Extracellular Space Endosome

| . Transhtion

| — A\ me) compex )
EEEEEEEEEEEEEEEEEEEEEEEE
(Membrane Destabilization) u

Click to download full resolution via product page

Cellular uptake and mechanism of FTT5-LLN mediated base editing.

In Vivo Base Editing of PCSK9

A prime example of the therapeutic application of FTT5-LLNSs is the in vivo base editing of the
PCSK9 gene.[2][4] Proprotein convertase subtilisin/kexin type 9 (PCSK?9) is a protein that plays
a key role in regulating cholesterol levels. By introducing a premature stop codon into the
PCSK9 gene through base editing, its expression can be knocked down, leading to a reduction
in plasma cholesterol.

In a preclinical study, FTT5-LLNs were used to deliver adenine base editor (ABE) mRNA and a
specific sgRNA to the livers of mice.[2] This resulted in a high percentage of on-target base
editing, demonstrating the potential of FTT5 as a delivery vehicle for gene therapies.

Dose of Base Editor mMRNA In Vivo Base Editing

and sgRNA (mglkg) Efficiency (%) SCULTCITED
0.05 10 2
0.125 25 2
0.25 40 2
0.5 5o 2
1.0 60 2

Experimental Protocols

This section provides detailed methodologies for the key experiments involving FTT5-LLNs for
in vivo base editing.
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Formulation of FTT5-LLNs

This protocol describes the preparation of FTT5-LLNs encapsulating mRNA and sgRNA using a
microfluidic device.

Materials:

FTTS5 lipid

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol

o 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

o Base editor mRNA

« sgRNA

o Ethanol (200 proof, RNase-free)

» Citrate buffer (10 mM, pH 3.0, RNase-free)

» Phosphate-buffered saline (PBS, RNase-free)

e Microfluidic mixing device (e.g., NanoAssemblr)

» Dialysis cassette (e.g., 10K MWCO)

Procedure:

e Prepare Lipid-Ethanol Solution:

o Dissolve FTT5, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of
20:30:40:0.75.

o Prepare Nucleic Acid-Aqueous Solution:

o Dissolve the base editor mMRNA and sgRNA in citrate buffer.
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e Microfluidic Mixing:
o Set up the microfluidic device according to the manufacturer's instructions.

o Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into
another.

o Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.qg.,
3:1 aqueous to ethanol).

e Dialysis:
o Collect the resulting nanopatrticle suspension.

o Dialyze the suspension against PBS at 4°C for at least 6 hours to remove ethanol and
exchange the buffer.

e Characterization:
o Measure the particle size and zeta potential using dynamic light scattering (DLS).

o Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g.,
RiboGreen).

o Storage:
o Sterilize the final FTT5-LLN formulation by passing it through a 0.22 pum filter.

o Store at 4°C for short-term use or at -80°C for long-term storage.
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Workflow for the formulation of FTT5-LLNSs.

In Vivo Administration and Tissue Collection

This protocol outlines the procedure for intravenous administration of FTT5-LLNs to mice and
subsequent tissue harvesting for analysis.

Materials:

FTT5-LLN formulation

C57BL/6 mice (or a relevant disease model)

Insulin syringes

Anesthesia (e.qg., isoflurane)
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» Surgical tools for dissection
e Liquid nitrogen
e PBS (ice-cold)
Procedure:
e Animal Preparation:
o Acclimatize mice to the housing conditions for at least one week before the experiment.
e Administration:
o Dilute the FTT5-LLN formulation in sterile PBS to the desired concentration.
o Administer the formulation to the mice via intravenous (tail vein) injection.
e Monitoring:
o Monitor the animals for any adverse effects.

e Tissue Harvest:

[e]

At the desired time point post-injection (e.g., 72 hours), euthanize the mice using an
approved method.

[e]

Perfuse the animals with ice-cold PBS to remove blood from the organs.

o

Dissect and collect the target tissues (e.g., liver, spleen).

[¢]

Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.

Quantification of Base Editing Efficiency

This protocol describes the process of quantifying the percentage of on-target base editing in
genomic DNA extracted from tissues.

Materials:
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e Frozen tissue samples

e Genomic DNA extraction kit

o PCR primers flanking the target region

o High-fidelity DNA polymerase

e dNTPs

e Agarose gel and electrophoresis system

o Gel extraction kit

o Next-generation sequencing (NGS) platform (e.g., lllumina MiSeq)
Procedure:

Genomic DNA Extraction:

o Extract genomic DNA from the collected tissue samples using a commercial kit according
to the manufacturer's instructions.

PCR Amplification:
o Amplify the target genomic region using PCR with primers that flank the editing site.

Gel Purification:

o Run the PCR products on an agarose gel to verify the size of the amplicon.

o Excise the correct band and purify the DNA using a gel extraction kit.

Library Preparation and Sequencing:

o Prepare sequencing libraries from the purified PCR products according to the NGS
platform's protocol.

o Perform deep sequencing of the libraries.
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o Data Analysis:
o Align the sequencing reads to the reference genome.

o Quantify the frequency of the desired base conversion (e.g., C-to-T or A-to-G) at the target
site.

o Calculate the base editing efficiency as the percentage of reads containing the edited
base out of the total number of reads covering the target site.

Conclusion

FTT5 represents a significant advancement in the field of non-viral gene delivery. Its
incorporation into lipid-like nanoparticles provides a safe and effective platform for the in vivo
delivery of base editing machinery. The high efficiency of FTT5-LLNs in mediating base editing
in preclinical models, such as the targeting of PCSK9 in mice, highlights its potential for the
development of novel gene therapies for a range of genetic disorders. The detailed protocols
provided in this guide offer a framework for researchers to utilize and further explore the
capabilities of FTT5 in their own in vivo base editing studies. Further research and
development of FTT-based delivery systems will likely play a crucial role in translating the
promise of base editing into clinical reality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Role of FTT5 in In Vivo Base Editing: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073588#role-of-ftt5-in-in-vivo-base-editing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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